molecular formula C19H22N2O4 B269024 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide

Cat. No. B269024
M. Wt: 342.4 g/mol
InChI Key: DCUIMAWWIOLWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide, also known as MPAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. MPAPP is a derivative of the well-known drug, fenofibrate, which is used to treat high cholesterol levels. However, MPAPP has a different chemical structure and has been found to have unique properties that make it useful for scientific research.

Mechanism of Action

2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide works by binding to the PPARα protein and inhibiting its activity. This leads to a decrease in the expression of genes involved in lipid metabolism and inflammation. 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has also been found to activate another protein called AMPK, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been shown to have several biochemical and physiological effects, including a decrease in plasma triglyceride levels and an increase in insulin sensitivity. 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has also been found to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide in lab experiments is its specificity for the PPARα protein, which allows researchers to study the role of this protein in various physiological processes. However, one limitation of using 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide could also be used to study the role of PPARα in other physiological processes, such as liver function and cardiovascular health. Additionally, further research is needed to determine the safety and toxicity of 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide in humans.
In conclusion, 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide is a promising research tool with unique properties that make it useful for studying the role of PPARα in various physiological processes. Its potential use in treating metabolic disorders and its specificity for the PPARα protein make it an attractive compound for further research.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide involves several steps, starting with the reaction of 4-methoxyphenol with propionyl chloride to form 4-methoxyphenyl propionate. This is then reacted with 3-aminophenylboronic acid to form the intermediate compound, which is then reacted with 2-bromo-2-methylpropanoic acid to form 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide. The final product is purified using chromatography techniques.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been used in several scientific studies to investigate its potential as a research tool. One study found that 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide can inhibit the activity of a protein called PPARα, which is involved in regulating lipid metabolism. This suggests that 2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide could be useful in studying the role of PPARα in various physiological processes, such as lipid metabolism and inflammation.

properties

Product Name

2-(4-methoxyphenoxy)-N-[3-(propionylamino)phenyl]propanamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C19H22N2O4/c1-4-18(22)20-14-6-5-7-15(12-14)21-19(23)13(2)25-17-10-8-16(24-3)9-11-17/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

DCUIMAWWIOLWCJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Origin of Product

United States

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